2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17
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Overview
Description
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is a brominated flame retardant used in various consumer products, including polyurethane foams. It is a component of flame retardant mixtures that serve as substitutes for some polybrominated diphenyl ethers (PBDEs) . This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the manufacturing of electronics, plastics, and coatings .
Preparation Methods
The synthesis of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves the reaction of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol in the presence of a suitable solvent . The reaction conditions typically include heating and stirring to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabromobenzoic acid and other oxidation products.
Reduction: Reduction reactions may yield debrominated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different brominated compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves its ability to interfere with the combustion process. It releases bromine radicals during thermal decomposition, which react with free radicals in the flame, thereby inhibiting the combustion process . The molecular targets and pathways involved include the disruption of radical chain reactions that propagate flames .
Comparison with Similar Compounds
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique among brominated flame retardants due to its specific structure and effectiveness. Similar compounds include:
2-Ethylhexyl 2,3,4,5-Tetrabromophthalate: Another brominated flame retardant with similar applications.
Bis(2-ethylhexyl) tetrabromophthalate: Used in similar industrial applications but differs in its chemical structure and properties.
These compounds share similar flame-retardant properties but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H18Br4O2 |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |
InChI Key |
HVDXCGSGEQKWGB-BVKQVPBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
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